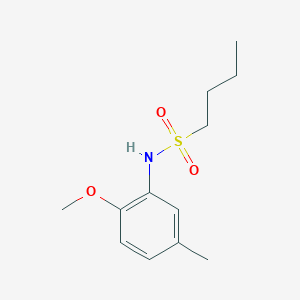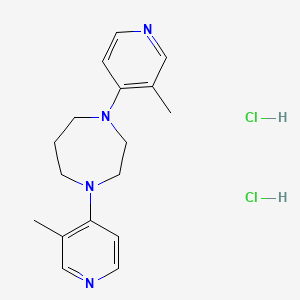
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide, also known as NS1619, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzothiazole derivatives and is widely used as a research tool in various studies.
作用机制
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide activates BKCa channels by binding to the regulatory β1 subunit of the channel. This binding results in the opening of the channel, leading to an increase in potassium efflux from the cell. The increased potassium efflux causes hyperpolarization of the cell, leading to a decrease in calcium influx and subsequent relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to decrease blood pressure by inducing vasodilation of the smooth muscle cells in blood vessels. This compound has also been shown to have neuroprotective effects by reducing neuronal excitability and protecting against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a potent and selective activator of BKCa channels, making it an ideal tool for investigating the role of these channels in various physiological processes. This compound is also stable and easy to use, making it a popular choice for researchers. However, this compound has some limitations. It can be toxic at high concentrations, and its effects on other potassium channels are not well understood.
未来方向
There are several future directions for N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide research. One area of interest is investigating the role of this compound in the treatment of hypertension. This compound has been shown to decrease blood pressure in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is investigating the neuroprotective effects of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of this compound and its potential as a therapeutic agent.
Conclusion:
This compound is a potent and selective activator of BKCa channels that has been extensively used in scientific research. It has several biochemical and physiological effects, including decreasing blood pressure, reducing neuronal excitability, and having anti-inflammatory effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, including investigating its potential as a therapeutic agent for hypertension and neurological disorders.
合成方法
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide can be synthesized using several methods, including the reaction of 2-methoxy-5-methylphenylamine with butanesulfonyl chloride, followed by the addition of potassium t-butoxide. The resulting compound is then purified using chromatography. Another method involves the reaction of 2-methoxy-5-methylphenylamine with butane-1,4-diol, followed by the addition of sulfamic acid and heating the mixture under reflux.
科学研究应用
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been extensively used in scientific research, particularly in the field of pharmacology. It is known to activate large-conductance calcium-activated potassium (BKCa) channels, which are integral in regulating various physiological processes, including blood pressure, neuronal excitability, and smooth muscle contraction. This compound has also been used to investigate the role of BKCa channels in various disease states, such as hypertension, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-8-17(14,15)13-11-9-10(2)6-7-12(11)16-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEBEMWJOAMSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-methylpyridin-2-yl)propyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5400314.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400316.png)
![N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5400319.png)
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5400330.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
